Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester

Catalog No.
S14257686
CAS No.
M.F
C17H20O3
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo...

Product Name

Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester

IUPAC Name

methyl (1S,2S,3S,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylate

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C17H20O3/c1-10-3-5-11(6-4-10)16(18)14-12-7-8-13(9-12)15(14)17(19)20-2/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15+/m1/s1

InChI Key

UWUZHWZTVWBEBT-QPSCCSFWSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)OC

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)OC

Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework with a carboxylic acid and a methyl ester functional group. Its molecular formula is C17_{17}H20_{20}O3_3, and it has a molar mass of approximately 272.34 g/mol . This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.

The reactivity of Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester can be attributed to its functional groups:

  • Ester Hydrolysis: The methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding the corresponding carboxylic acid.
  • Reduction Reactions: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The carboxylic acid can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.

Research on the biological activity of Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester indicates potential pharmacological properties. Compounds with similar structural features have been investigated for:

  • Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects: Bicyclic compounds are often explored for their anti-inflammatory properties, which may be relevant for therapeutic applications.
  • Cytotoxicity: Preliminary studies suggest that certain analogs may possess cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

The synthesis of Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester typically involves several steps:

  • Formation of Bicyclo[2.2.1]heptane Framework: Starting materials such as norbornene derivatives can be cyclized to form the bicyclic structure.
  • Introduction of Functional Groups: The 4-methylbenzoyl group can be introduced through Friedel-Crafts acylation or similar methods.
  • Carboxylic Acid Esterification: The final step involves the esterification of the carboxylic acid with methanol to yield the methyl ester.

Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester has several promising applications:

  • Pharmaceuticals: Its potential antibacterial and anti-inflammatory activities make it a candidate for drug development.
  • Organic Synthesis: As an intermediate compound, it can be utilized in synthesizing more complex organic molecules.
  • Material Science: The compound may find applications in developing new materials due to its unique structural properties.

Interaction studies involving Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester focus on its binding affinities and interactions with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies may also explore its affinity for various receptors involved in inflammation or infection responses.

Several compounds share structural similarities with Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester:

Compound NameMolecular FormulaUnique Features
Endo-bicyclo[2.2.1]heptan-2-carboxylic acidC9_{9}H14_{14}O2_{2}Simpler structure, lacks aromatic substitution
4-Methylbenzoic acidC9_{9}H10_{10}O2_{2}Aromatic compound without bicyclic structure
Bicyclo[3.3.0]octan-1-oneC10_{10}H16_{16}ODifferent bicyclic framework

The uniqueness of Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endocarbocylic acid, methyl ester lies in its specific bicyclic structure combined with the 4-methylbenzoyl group and carboxylic acid functionality, which may confer distinct biological activities compared to simpler derivatives or other bicyclic compounds.

Diels-Alder Cycloaddition Strategies for Norbornane Framework Construction

The bicyclo[2.2.1]heptane (norbornane) skeleton is universally synthesized via Diels-Alder cycloaddition between cyclopentadiene and a dienophile. For instance, Kuraray Co.’s patent describes the use of optically active dioxolan-4-one derivatives reacting with cyclopentadiene to form spiro intermediates, which are hydrolyzed to yield 2-hydroxynorbornene-2-carboxylic acids. This method ensures precise stereochemical control, as the endo preference of the Diels-Alder reaction directs substituents to the bridgehead positions.

Recent work by Ikeuchi et al. demonstrates the utility of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes in intermolecular Diels-Alder reactions to construct bicyclo[2.2.1]heptane derivatives with oxy-functionalized bridgeheads. The diene’s electron-rich nature enhances reactivity with electron-deficient dienophiles like methyl acrylate, facilitating high regioselectivity.

Table 1: Diels-Alder Conditions for Norbornane Synthesis

DieneDienophileTemperature (°C)Yield (%)Reference
CyclopentadieneMethyl acrylate8085
1,4-Bis(silyloxy)cyclopentadieneAcrolein10078
Chlorinated cyclopentadieneMaleic anhydrideMicrowave, 15092

Microwave-assisted solvent-free methods further optimize this process, achieving near-quantitative yields in minutes. For example, polychlorinated norbornenes are synthesized efficiently by reacting hexachlorocyclopentadiene with maleic anhydride under microwave irradiation.

Stereocontrolled Functionalization at Bridgehead Positions

Stereocontrol at bridgehead carbons is critical for installing the 4-methylbenzoyl and methyl ester groups. Kuraray Co.’s protocol leverages chiral dioxolan-4-one derivatives to induce asymmetry during the Diels-Alder step, ensuring the exo configuration of the 3-(4-methylbenzoyl) group. Hydrolysis of the resultant spiro compound under acidic conditions selectively generates the endo-carboxylic acid, which is esterified to the methyl ester.

Ikeuchi et al. employ silyl-protected dienes to direct hydroxyl groups to the bridgehead positions post-cycloaddition. Subsequent oxidation and protection steps enable precise installation of the 4-methylbenzoyl moiety via Friedel-Crafts acylation, retaining the endo stereochemistry of the carboxylate.

Microwave-Assisted Solvent-Free Approaches to Bicyclic Intermediates

Microwave irradiation revolutionizes norbornene synthesis by eliminating solvents and reducing reaction times. Thieme’s studies highlight the preparation of 5,6-substituted norbornenes in 15–30 minutes with yields exceeding 90%. For instance, cyclopentadiene and methyl vinyl ketone react under microwave conditions (150°C, 300 W) to afford the norbornene adduct in 94% yield.

Table 2: Traditional vs. Microwave-Assisted Diels-Alder Reactions

ParameterTraditional MethodMicrowave Method
Reaction Time6–24 hours5–30 minutes
Solvent RequirementDichloromethane/TolueneSolvent-free
Typical Yield70–85%85–95%
ScalabilityLimited by refluxSuitable for large-scale

This approach is particularly effective for halogenated derivatives, where conventional thermal methods struggle with side reactions.

Oxidative Transformations and Subsequent Functionalization

While OsO₄-mediated dihydroxylation is a standard method for functionalizing norbornene double bonds, the provided sources emphasize alternative oxidative strategies. For example, hypohalogenites are used for oxidative decarboxylation of 2-hydroxynorbornane-2-carboxylic acid to yield 2-norbornanone, a key intermediate. MnO₂-mediated oxidation of allylic alcohols to aldehydes further exemplifies non-OsO₄ pathways for introducing electrophilic sites.

In the biosynthesis of sordaricin, a cytochrome P450 enzyme cascade oxidizes cycloaraneosene to generate a carboxylate-aldehyde intermediate, which undergoes intramolecular Diels-Alder (IMDA) cyclization to form the norbornene scaffold. This biocatalytic approach mirrors synthetic methods where oxidation precedes cyclization or functionalization.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

272.14124450 g/mol

Monoisotopic Mass

272.14124450 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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